molecular formula C9H11N5O B5600863 N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No.: B5600863
M. Wt: 205.22 g/mol
InChI Key: GGBFIPHYNRZHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 5 and 7 and an acetamide moiety at position 2.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-4-6(2)14-9(10-5)12-8(13-14)11-7(3)15/h4H,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBFIPHYNRZHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar microwave-assisted techniques or alternative methods that ensure high yield and purity. The use of continuous flow reactors could be explored to enhance production efficiency and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings provide sites for nucleophilic attacks due to electron-deficient nitrogen atoms. Key reactions include:

A. Thiol Substitution
The 2-position acetamide group can be replaced by thiols under basic conditions. For example, reaction with 5,7-dimethyl- triazolo[1,5-a]pyrimidine-2-thiol in acetone with anhydrous K₂CO₃ yields sulfur-linked derivatives .

B. Halogen Displacement
Chloroacetamide derivatives react with the triazole nitrogen, forming thioether bonds. This is facilitated by refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
2-Chloro-N-(4-ethoxyphenyl)acetamideK₂CO₃, acetone, reflux 6h2-[(5,7-Dimethyltriazolo)thio]acetamide72%
Sodium hydrosulfideDMF, 90°C, 4h2-Sulfanyl-triazolo-pyrimidine68%

Oxidation and Reduction

A. Oxidation
The methyl groups on the pyrimidine ring undergo oxidation with H₂O₂ or KMnO₄ to form carboxylic acids. For instance, oxidation at position 5 yields 5-carboxy-7-methyl derivatives.

B. Reduction
The acetamide group can be reduced to amines using NaBH₄ or LiAlH₄. This produces N-(5,7-dimethyltriazolo)ethylamine, a precursor for further functionalization.

Table 2: Redox Reactions

Reaction TypeReagentProductApplicationSource
OxidationH₂O₂, acidic pH5-Carboxy-7-methyltriazolo-pyrimidineBioactive intermediate
ReductionNaBH₄, ethanolN-(Triazolo)ethylamineAntiviral agent synthesis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux converts the acetamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) yields the corresponding ammonium salt.

Equation:

N-(5,7-Dimethyltriazolo)acetamide+H2OH+/OHN-(5,7-Dimethyltriazolo)carboxylic acid+NH3\text{N-(5,7-Dimethyltriazolo)acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-(5,7-Dimethyltriazolo)carboxylic acid} + \text{NH}_3

Thioether and Sulfoxide Formation

The sulfur atom in thioether derivatives (e.g., 2-sulfanylacetamide) reacts further:

  • Thioether Oxidation : m-CPBA converts thioethers to sulfoxides.

  • Disulfide Formation : I₂ in ethanol induces dimerization via S–S bonds.

Cyclocondensation Reactions

The triazole ring participates in cycloadditions with dipolarophiles like acetylenedicarboxylate, forming fused pyrazolo-triazolo systems.

Biological Activity Modulation via Derivatization

Structural modifications impact pharmacological properties:

DerivativeModified PositionBiological ActivityIC₅₀ (μM)Source
2-Sulfanyl-N-(4-methylphenyl)C2Anticancer (MCF-7 cells)6.2
5-Carboxy-7-methylC5RNA polymerase inhibition12.4

Scientific Research Applications

N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the triazolopyrimidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolopyrimidine Class

Pyroxsulam
  • Structure : N-(5,7-Dihydroxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide .
  • Key Differences : Replaces the acetamide group with a sulfonamide and introduces methoxy and trifluoromethyl pyridine moieties.
  • Activity : A potent acetolactate synthase (ALS) inhibitor used as a post-emergence herbicide in cereals. The sulfonamide group enhances binding to ALS enzymes, differing from the acetamide’s hydrogen-bonding profile .
Compound 12s
  • Structure: 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-N-(2-phenoxyphenyl)acetamide .
  • Key Differences: Incorporates a thioether bridge and phenoxyphenyl group instead of a direct acetamide linkage.
  • Activity : Demonstrated antiviral activity against respiratory syncytial virus (RSV), highlighting the role of sulfur in modulating pharmacokinetic properties .

Pyrazolo[1,5-a]pyrimidine Analogs

F-DPA
  • Structure : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide .
  • Key Differences : Pyrazolo core instead of triazolo; fluorophenyl and diethyl acetamide substituents.
  • Activity : Radiolabeled with fluorine-18 for imaging translocator protein (TSPO) in neuroinflammation studies. The pyrazolo core enhances lipophilicity for blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity/Application Reference
N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide Triazolo[1,5-a]pyrimidine Acetamide at position 2 Herbicidal (rape, barnyardgrass)
Pyroxsulam Triazolo[1,5-a]pyrimidine Sulfonamide, trifluoromethyl pyridine ALS inhibition, cereal herbicide
Compound 12s Triazolo[1,5-a]pyrimidine Thioether-phenoxyphenyl acetamide Antiviral (RSV inhibition)
F-DPA Pyrazolo[1,5-a]pyrimidine Fluorophenyl, diethyl acetamide TSPO imaging agent

Research Findings and Mechanistic Insights

  • Herbicidal Activity: The target compound’s acetamide group facilitates interactions with plant-specific targets, while pyroxsulam’s sulfonamide directly inhibits ALS, a critical enzyme in branched-chain amino acid synthesis .
  • Antiviral vs. Imaging Applications: The thioether in Compound 12s improves metabolic stability for antiviral use, whereas F-DPA’s fluorophenyl group enables radiolabeling for diagnostic imaging .
  • Synthetic Flexibility : Triazolopyrimidines are synthesized via Biginelli-like reactions, whereas pyrazolo analogs require Stille coupling for radiosynthesis .

Biological Activity

N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 208.23 g/mol
  • IUPAC Name : N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

This compound features a triazole ring fused to a pyrimidine structure with an acetamide substituent that enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways. For instance, it may inhibit protein kinases that are crucial for cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity which influences cellular responses such as apoptosis and inflammation.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates inhibitory effects on bacterial growth.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
Enzyme InhibitionInhibits specific kinases leading to reduced cell proliferation.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of standard antibiotics .

Case Study 3: Anti-inflammatory Effects

A separate study assessed the anti-inflammatory potential of this compound in animal models of inflammation. The compound significantly reduced levels of pro-inflammatory cytokines and showed promise as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide?

The compound is typically synthesized via cyclocondensation of precursors such as (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. A common method involves reacting hydrazide derivatives with chloroacetamides under reflux conditions in ethanol or DMF. For example, derivatives are formed by substituting the thiol group with acetamide moieties, confirmed via IR, NMR, and MS characterization . Key steps include:

  • Cyclization : Heating precursors in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Functionalization : Reacting intermediates with chloroacetamides in the presence of triethylamine as a base .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXS97 for structure solution and SHELXL2014 for refinement) is the gold standard. The title compound forms monoclinic crystals (space group P2₁/c) with lattice parameters refined to high precision. Hydrogen bonding and π-π stacking interactions are critical for stabilizing the crystal lattice .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl groups at positions 5 and 7).
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Systematic optimization of reaction parameters is essential:

  • Solvent Choice : DMF or 1,4-dioxane enhances solubility of intermediates.
  • Catalysis : Acidic conditions (e.g., AcOH) or bases (e.g., TEA) improve cyclization efficiency.
  • Temperature/Time : Extended reflux (24–72 hours) ensures complete conversion, as seen in the synthesis of N-substituted amides . Example: Replacing Ac₂O in DMF with direct reflux increased yields by 20% in heteroaromatization steps .

Q. How to resolve contradictions in structural data during crystallographic refinement?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Strategies include:

  • Data Quality : Collect high-resolution data (≤0.8 Å) to reduce noise.
  • Software Tools : Use SHELXL’s TWIN/BASF commands for twinned data or Olex2 for disorder modeling.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry . Case Study: A 5,7-dimethyl analog showed positional disorder in the triazole ring, resolved via iterative refinement with restraints .

Q. What structure-activity relationships (SAR) govern its biological activity?

SAR studies reveal that:

  • Substitution at Position 2 : Acetamide groups enhance CDK2 inhibition (IC₅₀ = 0.8 μM) compared to sulfonamides.
  • Methyl Groups : Critical for hydrophobic interactions with enzyme pockets (e.g., antimalarial activity against Plasmodium falciparum).
  • Derivatization : Chloro or hydroxy substitutions at position 7 improve solubility and bioavailability .
DerivativeModificationActivity EnhancementSource
2-Chloro-N-(7-hydroxy-5-methyl...)Chlorine at position 23× higher cytotoxicity (HeLa)
N-(6-amino...)Amino at position 6Improved kinase binding

Q. How to design experiments for assessing its mechanism of action in cancer cells?

  • Kinase Assays : Measure inhibition of CDK2 or Aurora kinases using recombinant enzymes and ATP-competitive assays .
  • Cell Cycle Analysis : Flow cytometry (PI staining) to detect G1/S arrest in treated cancer lines.
  • Apoptosis Markers : Western blot for cleaved caspase-3/PARP in dose-response studies .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic protocols?

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify intermediate purity.
  • Scale-Up Adjustments : Replace column chromatography with recrystallization (e.g., ethyl acetate/light petroleum) for gram-scale synthesis .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or pkCSM for logP, solubility, and CYP450 interactions.
  • Docking Studies : AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.